molecular formula C25H16Cl2F6N2O2 B609374 MYCi975

MYCi975

Cat. No.: B609374
M. Wt: 561.3 g/mol
InChI Key: VSDFDVBYONIJLD-UHFFFAOYSA-N
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Description

MYCi975, also known as NUCC-0200975, is a potent and selective inhibitor of the MYC oncogene. MYC is a master transcription factor responsible for regulating essential cellular processes, including proliferation, metabolism, biosynthesis, and apoptosis. The upregulation of MYC expression is frequently observed in various cancers, making it a highly validated oncogenic target . This compound disrupts the interaction between MYC and its partner protein MAX, promoting MYC degradation and inhibiting its function .

Biochemical Analysis

Biochemical Properties

MYCi975 interacts with the MYC/MAX complex, a master transcription factor responsible for regulating essential cellular processes . It binds directly to MYC to inhibit its function and to promote its degradation by enhancing GSK3β–mediated phosphorylation . This interaction disrupts the MYC/MAX complex, leading to the inhibition of MYC function .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impairing MYC-driven gene expression . This includes effects on cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on MYC function results in changes in these cellular processes, contributing to its anti-tumor activities .

Molecular Mechanism

The molecular mechanism of action of this compound involves disrupting the MYC/MAX interaction, promoting MYC T58 phosphorylation, and enhancing MYC degradation . These actions result in the inhibition of MYC function and the impairment of MYC-driven gene expression . This mechanism of action is at the heart of this compound’s anti-tumor activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound exhibits stability and does not degrade rapidly, allowing for long-term studies . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Lower doses are associated with the inhibition of MYC function and the impairment of MYC-driven gene expression . At higher doses, this compound exhibits potent anti-tumor activities .

Metabolic Pathways

This compound is involved in the metabolic pathway of MYC degradation . It enhances GSK3β–mediated phosphorylation, which promotes MYC degradation . This interaction with the metabolic pathway contributes to the compound’s ability to inhibit MYC function .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is believed to interact with transporters or binding proteins that facilitate its localization or accumulation .

Subcellular Localization

Current understanding suggests that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MYCi975 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in scientific literature and patents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically supplied as a powder with a purity of ≥ 98% as determined by high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: MYCi975 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

MYCi975 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    MYCi361: Another MYC inhibitor that disrupts MYC/MAX interaction and promotes MYC degradation.

    10074-G5: A small molecule that interferes with MYC/MAX interaction but has poor selectivity.

    10074-A4: Similar to 10074-G5, it targets MYC/MAX interaction with limited specificity.

    JKY-2-169: A compound that binds to the MYC/MAX complex but lacks the potency of MYCi975.

    7594-0035: Another small molecule targeting MYC/MAX interaction with varying efficacy.

Uniqueness of this compound: this compound stands out due to its high selectivity and potency in inhibiting MYC function. It has shown remarkable tolerability and efficacy in vivo, making it a promising candidate for cancer therapy . Additionally, this compound has a favorable pharmacokinetic profile and can be administered orally, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]-2-[4-chloro-3-(trifluoromethyl)phenyl]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Cl2F6N2O2/c1-35-19(11-21(34-35)25(31,32)33)16-7-9-20(37-12-13-2-5-15(26)6-3-13)22(23(16)36)14-4-8-18(27)17(10-14)24(28,29)30/h2-11,36H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDFDVBYONIJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Cl2F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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